N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S/c1-29-18-6-2-5-15-10-19(30-21(15)18)22(28)27(13-14-4-3-9-25-12-14)23-26-17-8-7-16(24)11-20(17)31-23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLXHVKSTKSUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) that contain a thiazole ring work by inhibiting the biosynthesis of prostaglandins.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Benzothiazole ring : A fluorinated aromatic system contributing to biological activity.
- Pyridinylmethyl group : Enhances solubility and potential receptor interactions.
- Benzofuran moiety : Known for various pharmacological properties.
The molecular formula is with a molecular weight of 393.4 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with DNA replication processes .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting key metabolic pathways .
Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound shows promise. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- DNA Interaction : It could bind to DNA, affecting replication and transcription processes.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses to external stimuli.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs, revealing insights into how modifications can enhance biological efficacy. For example, the introduction of different substituents on the benzothiazole or benzofuran rings has been shown to significantly impact potency against cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical models:
- Antitumor Activity : In vitro studies demonstrated that compounds with a benzothiazole core exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating strong anticancer potential .
- Antimicrobial Efficacy : A study reported that related compounds showed broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against certain bacterial strains .
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide is a chemical compound with diverse applications in scientific research, particularly in biochemistry, pharmacology, and medicinal chemistry. It features a benzofuran ring, a thiazole moiety, and a pyridine substituent, making it potentially bioactive.
Scientific Research Applications
This compound is a versatile compound with applications including:
- Scientific Field: It is used in biochemistry and pharmacology.
- COX-2 Inhibition: The compound can selectively inhibit cyclooxygenase-2 (COX-2) without significantly inhibiting COX-1. Selective COX-2 inhibitors are of interest because they reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
- Biological activities: This compound and similar compounds exhibit antibacterial and anticancer properties. The thiazole and benzofuran components are known to interact with various biological targets.
- ** binding interactions:** This compound can bind effectively to biological targets, such as enzymes and receptors involved in disease processes.
Cytotoxicity Assays
- Cell Lines: This compound has been tested on various cancer cell lines, including breast, lung, and colon cancer cells.
- Cell Viability: Researchers treat cells with different concentrations of the compound and assess cell viability using methods like MTT or trypan blue staining.
- Comparison: The cytotoxicity of This compound is compared to known anticancer drugs.
In Vitro COX Assays
- Inhibitory Activity: The compound is tested for its ability to inhibit COX-1 and COX-2.
- IC50 Values: IC50 values are determined and compared to reference drugs like indomethacin and diclofenac.
Related Compounds
The uniqueness of This compound lies in its unique combination of functional groups that may give distinct biological activities not observed in other similar compounds. The following table compares This compound with compounds that have structural similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Thiazole and sulfonamide groups | Antibacterial activity against Gram-positive bacteria |
| 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate | Similar fluorinated thiazole and benzofuran | Potentially similar pharmacological profile but different activity spectrum |
| N-(4-Fluoro-benzothiazol)-5-(4-fluorophenyl)-1,3,4-thiadiazole | Fluorinated thiazole structure | Antimicrobial properties but lacks benzofuran moiety |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs in terms of structural features, synthetic methodologies, and inferred pharmacological properties.
Substituent Effects on Benzothiazole and Benzofuran Cores
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(Pyridin-3-ylmethyl)Acetamide (Compound 20, )
- Structural Differences : Replaces the benzofuran-carboxamide with an acetamide group and substitutes fluorine with methoxy on the benzothiazole.
- Synthesis : Achieved via acetic anhydride and DMAP in CH₂Cl₂, yielding 98% .
- Inferred Properties : The methoxy group may reduce metabolic stability compared to fluorine, while the acetamide linkage could decrease binding affinity relative to benzofuran-carboxamide derivatives.
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-yl)Thio)Acetamide (Compound 6d, ) Structural Differences: Features a nitro group on benzothiazole and a thioacetamide linker to a thiadiazole ring. Activity: Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and anticancer activity via apoptosis induction .
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide ()
- Structural Differences : Incorporates a trifluoromethyl group on benzothiazole and a methoxyphenyl-acetamide side chain.
- Inferred Properties : The trifluoromethyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce water solubility.
Carboxamide vs. Thiazolidinone Derivatives
- N-[2-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]-1,2-Benzothiazole-3-Carboxamide (Compound 4g, ) Structural Differences: Replaces the benzofuran core with a thiazolidinone ring and substitutes fluorine with a chlorophenyl group. Synthesis: Prepared in ethanol with moderate yield (70%) . Inferred Properties: The thiazolidinone moiety may confer antioxidant activity but reduce metabolic stability compared to benzofuran derivatives.
Impact of Pyridinylmethyl Side Chain
The pyridin-3-ylmethyl group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., phenyl in ). This modification may also enhance interactions with polar residues in enzyme active sites, as seen in kinase inhibitors .
Comparative Data Table
Key Research Findings
- In contrast, acetamide derivatives (e.g., Compound 20) achieve near-quantitative yields .
- Biological Implications : Fluorination at position 6 of benzothiazole (target compound) may enhance metabolic stability and target selectivity compared to methoxy or nitro analogs .
- Solubility and Pharmacokinetics : The pyridinylmethyl group likely improves aqueous solubility, addressing a common limitation of benzothiazole derivatives .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzothiazole- and benzofuran-containing compounds typically involves coupling reactions, nucleophilic substitutions, and cyclization steps. For example, THF and HCl mixtures are effective for deprotection or condensation reactions, as seen in the synthesis of structurally related benzoxazole derivatives (yields up to 83% with purity confirmed via LC-MS) . Optimization may include:
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates for heterocyclic formations.
- Temperature Control: Reflux conditions (e.g., 190–232°C) improve yields in cyclization steps .
- Purification: Flash chromatography (e.g., ethyl acetate/hexane systems) or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substituent positioning, particularly for fluorinated and methoxy groups .
- LC-MS/HPLC: Retention time analysis (e.g., C18 columns, acetonitrile/water gradients) identifies impurities and quantifies purity (>95%) .
- Melting Point Analysis: Sharp melting ranges (e.g., 258–300°C) validate crystalline purity .
Advanced: How can computational tools like DFT enhance understanding of reactivity or stability?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties and reaction pathways. For benzothiazole analogs, DFT studies:
- Reactivity Insights: Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Transition-State Modeling: Quantum chemical calculations (e.g., B3LYP/6-31G*) simulate reaction mechanisms, aiding in catalyst or solvent selection .
- Stability Prediction: Calculate bond dissociation energies (BDEs) to assess hydrolytic or oxidative degradation risks .
Advanced: How do structural modifications in the benzothiazole or benzofuran moieties influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic substitution and pharmacological screening:
- Substituent Effects: Fluorine at the 6-position of benzothiazole enhances metabolic stability and target binding affinity, as seen in adenosine A2A receptor antagonists .
- Methoxy Positioning: 7-Methoxy on benzofuran improves lipophilicity (logP optimization) and CNS penetration .
- Assay Design: Use orthogonal assays (e.g., SPR for binding kinetics, cell-based cAMP assays for functional activity) to validate SAR trends .
Advanced: How should researchers resolve contradictions in biological assay data?
Methodological Answer:
Discrepancies may arise from impurities, assay interference, or off-target effects. Mitigation strategies include:
- Purity Reassessment: HPLC-MS to confirm compound integrity (e.g., detect trace solvents or byproducts) .
- Orthogonal Assays: Compare results across platforms (e.g., fluorescence polarization vs. radiometric assays) .
- Computational Validation: Molecular docking studies to verify target engagement and rule out nonspecific binding .
Advanced: What in vitro models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Protein Binding: Equilibrium dialysis or ultrafiltration with human serum albumin (HSA) assesses plasma protein binding (e.g., >90% binding correlates with prolonged half-life) .
- Metabolic Stability: Liver microsome assays (human/rat) quantify CYP450-mediated degradation (t1/2 > 60 min suggests favorable metabolic profiles) .
- Permeability: Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Characterization: Isolate and validate intermediates (e.g., nitro precursors) via TLC and NMR to prevent carryover impurities .
- Catalyst Screening: Pd/C or CuI catalysts enhance coupling efficiencies in Suzuki-Miyaura or Ullmann reactions .
- Scale-Up Adjustments: Optimize stoichiometry (e.g., 1.2–1.5 equivalents of pyridin-3-ylmethylamine) and solvent volumes for reproducibility at larger scales .
Advanced: How can researchers leverage high-throughput screening (HTS) for derivative libraries?
Methodological Answer:
- Library Design: Introduce diversity via substituent scanning (e.g., halogen, alkyl, aryl groups at the benzothiazole 2-position) .
- Automated Synthesis: Use parallel reactors for simultaneous synthesis of 10–50 analogs under varied conditions (e.g., solvent, temperature) .
- Data Analysis: Machine learning models (e.g., random forest) correlate structural features with activity cliffs, prioritizing hits for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
